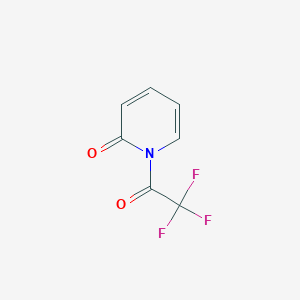
1-(Trifluoroacetyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoroacetyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoroacetyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Step 1: Pyridin-2(1H)-one is dissolved in a suitable solvent, such as dichloromethane.
Step 2: Trifluoroacetic anhydride is added dropwise to the solution while maintaining a low temperature (0-5°C).
Step 3: The reaction mixture is stirred for several hours, allowing the formation of this compound.
Step 4: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroacetyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trifluoroacetyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
1-(Trifluoroacetyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
Pyridin-2(1H)-one: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
1-(Acetyl)pyridin-2(1H)-one: Contains an acetyl group instead of a trifluoroacetyl group, leading to variations in chemical properties and applications.
1-(Trifluoromethyl)pyridin-2(1H)-one:
The unique presence of the trifluoroacetyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
96254-06-7 |
|---|---|
Molecular Formula |
C7H4F3NO2 |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)pyridin-2-one |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4H |
InChI Key |
KOCJEUOJVXPDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
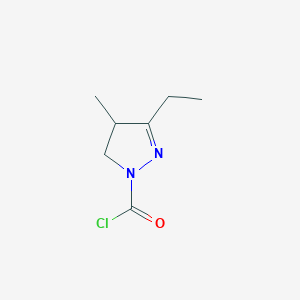
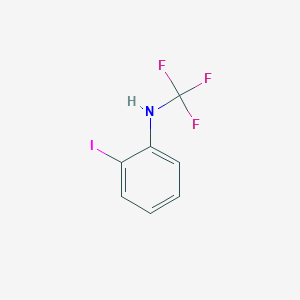
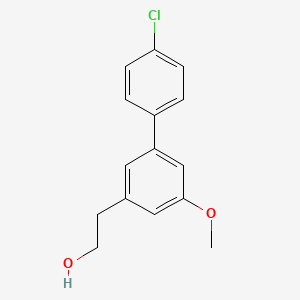
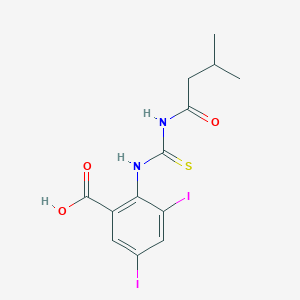
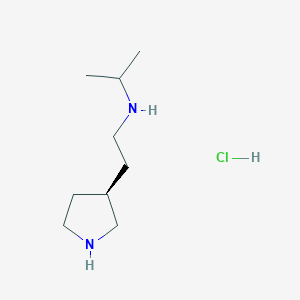
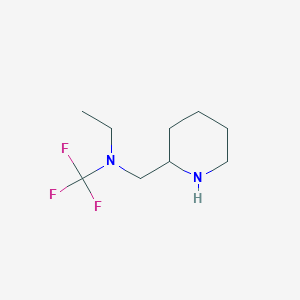

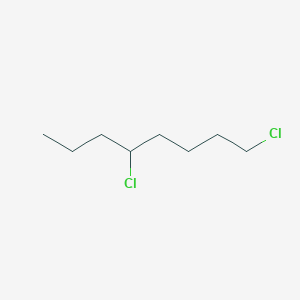
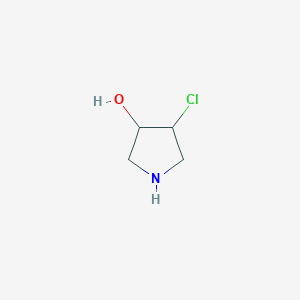
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

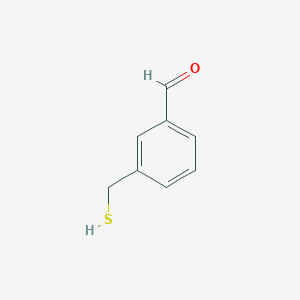
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
